N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-16-7-9-19(10-8-16)23-25-17(2)22(28-23)13-14-24-29(26,27)21-12-11-18-5-3-4-6-20(18)15-21/h3-12,15,24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSXAJFFNFXKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylacetophenone with thiourea under acidic conditions.
Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Naphthalene sulfonamide derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific naphthalene sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to their ability to interfere with bacterial cell wall synthesis.
1.2 Antioxidant Properties
These compounds have been shown to act as radical scavengers, which can mitigate oxidative stress in biological systems.
- Data Table: Antioxidant Activity of Naphthalene Sulfonamides
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Naphthalene-2-sulfonamide | 25 | Scavenging peroxyl radicals |
| N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide | 15 | Inhibition of lipid peroxidation |
1.3 Enzyme Inhibition
Naphthalene sulfonamides are also being explored as enzyme inhibitors, particularly in the context of cancer therapy.
- Case Study : Research indicated that certain derivatives could inhibit carbonic anhydrase, an enzyme associated with tumor growth. This inhibition leads to reduced tumor proliferation in vitro.
Materials Science
2.1 Polymer Additives
Naphthalene sulfonamides are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties.
- Data Table: Properties of Polymers with Naphthalene Sulfonamide Additives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polyvinyl Chloride | 210 | 25 |
2.2 Dye Synthesis
These compounds serve as intermediates in the synthesis of various dyes due to their chromophoric properties.
Environmental Science
3.1 Water Treatment
Naphthalene sulfonamides have shown promise in water treatment applications due to their ability to bind heavy metals and organic pollutants.
- Case Study : A study demonstrated that naphthalene sulfonamides could effectively reduce lead concentration in contaminated water samples through adsorption mechanisms.
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution reactions similar to those in and , using naphthalene sulfonamide precursors and thiazole-ethyl intermediates .
- Unreported Data : Experimental data on the target compound’s solubility, pharmacokinetics, and specific biological targets (e.g., carbonic anhydrase inhibition) are absent in the provided evidence.
Biological Activity
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 424.5 g/mol
- CAS Number : 896375-91-0
The compound features a thiazole ring, naphthalene moiety, and a sulfonamide group, contributing to its diverse biological effects .
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by mimicking the structure of natural substrates. This inhibition disrupts essential biological pathways, leading to its antimicrobial and anticancer effects .
1. Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds within this class can effectively inhibit bacterial growth by interfering with folate synthesis. This compound has shown potential against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a basis for developing new antimicrobial agents .
2. Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Studies have indicated that it may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation. For instance, it has been reported to reduce levels of TNF-alpha and IL-6 in macrophage models .
3. Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : It can cause G1 phase arrest in cancer cells.
- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death.
| Cancer Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF7 (Breast Cancer) | 12.3 |
These findings indicate that the compound may have significant therapeutic potential against certain types of cancer .
Case Studies
Several studies have explored the biological activity of related sulfonamide compounds:
- Study on KEAP1-NRF2 Interaction : A related compound demonstrated inhibition of KEAP1-NRF2 protein-protein interactions, leading to enhanced antioxidant responses in cellular models .
- Thiazole Derivatives : Research on thiazole-containing compounds showed promising anticancer activities with IC values comparable to standard chemotherapy agents like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide?
Methodological Answer:
- Thiazole Core Synthesis : Begin with a Hantzsch thiazole synthesis using 4-methylbenzothioamide and α-bromo ketones to form the 4-methyl-2-(4-methylphenyl)-1,3-thiazole intermediate. Optimize reaction conditions (e.g., solvent: DMF, 80°C) to enhance yield .
- Sulfonamide Coupling : React the thiazole-ethylamine intermediate with 2-naphthalenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). Monitor via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use -/-NMR to verify aromatic protons (δ 7.2–8.5 ppm for naphthalene) and thiazole methyl groups (δ 2.3–2.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water) and perform X-ray diffraction analysis. Compare bond lengths/angles with similar thiazole-sulfonamide structures .
Q. What analytical techniques are critical for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >95% purity. Monitor at 254 nm for aromatic absorption .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values to rule out impurities .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or bioactivity of this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Use software like Gaussian or ORCA to predict energetically favorable pathways .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or enzymes linked to thiazole pharmacology). Validate with MD simulations (GROMACS) .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation artifacts. Correlate with LC-MS/MS pharmacokinetic data .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., sodium, hydrochloride) via pH-solubility profiling. Use DSC/TGA to confirm salt stability .
- Nanoformulation : Employ lipid nanoparticles (LNPs) or cyclodextrin complexes. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Q. How to investigate the mechanism of action for this compound?
Methodological Answer:
- Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cells. Use pathway enrichment tools (DAVID, STRING) to identify perturbed networks .
- Kinase Profiling : Utilize kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen >100 kinases. Validate hits with ITC or SPR binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
